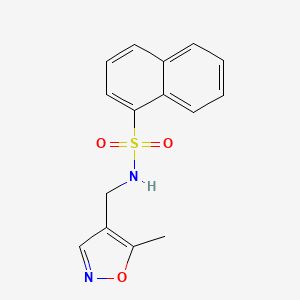

N-((5-methylisoxazol-4-yl)methyl)naphthalene-1-sulfonamide

説明

特性

IUPAC Name |

N-[(5-methyl-1,2-oxazol-4-yl)methyl]naphthalene-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3S/c1-11-13(9-16-20-11)10-17-21(18,19)15-8-4-6-12-5-2-3-7-14(12)15/h2-9,17H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKAVBZHXCPWIOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)CNS(=O)(=O)C2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-methylisoxazol-4-yl)methyl)naphthalene-1-sulfonamide typically involves a multi-step process. One common method starts with the preparation of the isoxazole derivative. This can be achieved through a one-pot multicomponent reaction involving substituted aldehydes, hydroxylamine hydrochloride, and ethyl acetoacetate, using DABCO as an organocatalyst in an aqueous medium .

The next step involves the sulfonation of the naphthalene ring, which can be carried out using chlorosulfonic acid to introduce the sulfonyl chloride group. This intermediate is then reacted with the isoxazole derivative to form the final product, N-((5-methylisoxazol-4-yl)methyl)naphthalene-1-sulfonamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.

化学反応の分析

Types of Reactions

N-((5-methylisoxazol-4-yl)methyl)naphthalene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted sulfonamides.

科学的研究の応用

Antibacterial Activity

N-((5-methylisoxazol-4-yl)methyl)naphthalene-1-sulfonamide exhibits significant antibacterial properties. Sulfonamides traditionally inhibit bacterial growth by interfering with folate synthesis, which is critical for DNA synthesis in bacteria. This compound's ability to inhibit bacterial growth makes it a candidate for developing new antibacterial agents, particularly against resistant strains of bacteria .

Neuroprotective Properties

Research indicates that this compound may have neuroprotective effects, potentially beneficial in treating neurological disorders such as Alzheimer's disease. Its mechanism may involve modulation of glutamate receptor function, which is crucial in neurodegenerative conditions. This dual action—antibacterial and neuroprotective—positions it as a promising lead compound for drug development targeting both infections and cognitive impairments.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of N-((5-methylisoxazol-4-yl)methyl)naphthalene-1-sulfonamide:

- Antibacterial Efficacy : A study demonstrated that derivatives based on similar sulfonamide structures exhibited significant activity against resistant bacterial strains, suggesting that modifications could enhance efficacy further .

- Neuropharmacological Research : Research focusing on compounds with similar structural motifs has shown promise in modulating neurotransmitter systems, indicating potential applications in treating cognitive disorders .

- Synthesis and Characterization : The synthesis of this compound involves multi-step organic reactions, allowing for the exploration of various derivatives that could improve solubility or bioactivity.

作用機序

The mechanism of action of N-((5-methylisoxazol-4-yl)methyl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt various biological pathways, leading to antimicrobial or anticancer effects .

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound shares structural motifs with sulfonamide-based fluorophores and reporters discussed in the literature, particularly those modified for fluorescence detection or mass spectrometry. Below is a comparative analysis with three key analogs: DNS (8) , BNS (6) , and NBD (9) (Figure 2 in ).

Structural and Functional Differences

Fluorescence and Spectroscopic Properties

- DNS (8): Exhibits a large Stokes shift (~150–200 nm) due to the dimethylamino group, making it suitable for UV filter-based detection. Its sulfonamide group enhances electrospray ionization (ESI) signals in mass spectrometry .

- BNS (6) : Bromination likely reduces fluorescence intensity but improves isotopic pattern recognition in MS. Retention times in reversed-phase LC are distinct from DNS due to increased hydrophobicity .

- NBD (9): Emits in the green spectrum (λem ~530 nm), advantageous for multiplexing with other fluorophores. Limited Stokes shift compared to DNS .

- Fluorescence efficiency depends on the balance between naphthalene’s π-system and isoxazole’s electronic effects.

Data Table: Key Comparative Metrics

生物活性

N-((5-methylisoxazol-4-yl)methyl)naphthalene-1-sulfonamide is a compound that integrates a naphthalene sulfonamide framework with a 5-methylisoxazole moiety. This unique structure contributes to its diverse biological activities, particularly in medicinal chemistry. The compound exhibits significant potential due to its antibacterial, anti-inflammatory, and neuroprotective properties.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : CHNOS

- Molecular Weight : 270.34 g/mol

The sulfonamide group is known for its ability to inhibit bacterial folate synthesis, while the isoxazole ring enhances its pharmacological properties by potentially influencing interactions with various biological targets.

-

Antibacterial Activity :

- N-((5-methylisoxazol-4-yl)methyl)naphthalene-1-sulfonamide acts primarily through the inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This mechanism is similar to other sulfonamides, which have been widely used as antibiotics.

-

Anti-inflammatory Effects :

- Compounds containing isoxazole rings have been reported to exhibit anti-inflammatory effects. The specific interactions of this compound with inflammatory pathways are still under investigation but may involve modulation of cytokine production and inhibition of inflammatory mediators.

-

Neuroprotective Properties :

- Preliminary studies suggest that the compound may modulate glutamate receptor function, which is crucial in various neurological disorders such as Alzheimer's disease. This action could provide neuroprotective effects, potentially reducing excitotoxicity associated with excessive glutamate signaling.

In Vitro Studies

In vitro assays have demonstrated that N-((5-methylisoxazol-4-yl)methyl)naphthalene-1-sulfonamide exhibits significant binding affinity to enzymes involved in folate metabolism and glutamate receptors. Molecular docking simulations indicate that the compound can effectively interact with these targets, suggesting a promising therapeutic profile against bacterial infections and neurological conditions .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Notable Features |

|---|---|---|

| N-(4-methylphenyl)sulfonamide | Structure | Known for antibacterial activity |

| 5-Methylisoxazole | Structure | Exhibits anti-inflammatory properties |

| N-(naphthalenesulfonyl)glycine | Structure | Used in neuropharmacology studies |

The uniqueness of N-((5-methylisoxazol-4-yl)methyl)naphthalene-1-sulfonamide lies in its dual-action mechanism combining both sulfonamide and isoxazole functionalities, potentially leading to enhanced therapeutic profiles against multiple targets compared to traditional sulfonamides or isoxazole derivatives alone.

Pharmacokinetics and Toxicology

While detailed pharmacokinetic data specific to N-((5-methylisoxazol-4-yl)methyl)naphthalene-1-sulfonamide is limited, studies on related sulfonamides indicate that these compounds generally exhibit moderate oral bioavailability and are metabolized primarily in the liver. Toxicological assessments are necessary to evaluate the safety profile of this compound, particularly concerning hepatotoxicity and nephrotoxicity associated with some sulfonamides .

Future Directions

The potential applications of N-((5-methylisoxazol-4-yl)methyl)naphthalene-1-sulfonamide in pharmaceutical development are promising. Future research should focus on:

- Clinical Trials : Conducting clinical trials to evaluate efficacy and safety in humans.

- Mechanistic Studies : Further elucidating the mechanisms by which this compound exerts its biological effects.

- Derivatization : Exploring structural modifications to enhance potency and selectivity against specific targets.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-((5-methylisoxazol-4-yl)methyl)naphthalene-1-sulfonamide, and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, sulfonamide formation involves reacting naphthalene-1-sulfonyl chloride with 4-(aminomethyl)-5-methylisoxazole under alkaline conditions (e.g., triethylamine in anhydrous DCM). Yield optimization requires controlled stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride), inert atmosphere, and monitoring via TLC or LC-MS. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

- Methodology :

- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm sulfonamide linkage (δ ~10-11 ppm for NH) and isoxazole ring protons (δ ~6-7 ppm).

- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]⁺).

- X-ray Crystallography : Use SHELX programs (SHELXT for solution, SHELXL for refinement) to resolve crystal packing and hydrogen-bonding networks. Anisotropic displacement parameters refine thermal motion .

Q. How can researchers assess the compound’s solubility and stability under experimental conditions?

- Methodology :

- Solubility : Test in DMSO, ethanol, or aqueous buffers (pH 4–9) via UV-Vis spectroscopy (naphthalene chromophore absorbance at ~280 nm).

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC analysis to detect hydrolysis or oxidation byproducts .

Advanced Research Questions

Q. What experimental designs are suitable for studying its role in clathrin-mediated endocytosis?

- Methodology : Use Pitstop® 2 analogues (e.g., bromobenzylidene derivatives) as competitive inhibitors. Treat HeLa cells with 10–30 µM compound and monitor clathrin-coated vesicle formation via fluorescence microscopy (transferrin uptake assay). Validate specificity using CRISPR knockouts of clathrin heavy chain .

Q. How can fluorescence properties of this sulfonamide be leveraged in bioimaging or protein interaction studies?

- Methodology : Functionalize the naphthalene core with azide or dansyl groups for click chemistry or Förster resonance energy transfer (FRET). For example, conjugate with alkyne-tagged proteins (e.g., GFP fusion) and image using λex/λem = 340/520 nm. Quenching studies with metal ions (Zn²⁺, Cu²⁺) reveal binding affinities .

Q. What strategies resolve contradictions in reported biological activity data (e.g., 5-HT6R vs. clathrin inhibition)?

- Methodology :

- Target Selectivity : Perform radioligand binding assays (e.g., ³H-LSD for 5-HT6R) versus clathrin terminal domain pulldown assays.

- Structural Analogs : Compare activity of chlorinated (P-064, 5-HT6R ligand ) vs. brominated (Pitstop® 2 ) derivatives to identify critical substituents.

- Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values and assess off-target effects .

Q. How can computational modeling predict its interactions with biological targets?

- Methodology :

- Docking : Use AutoDock Vina to model binding to clathrin’s terminal domain (PDB: 1XI5). Focus on hydrophobic pockets accommodating naphthalene and hydrogen bonds with sulfonamide.

- MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes .

Methodological Challenges and Solutions

Q. What precautions are necessary when handling this compound in in vivo toxicology studies?

- Protocol :

- Acute Toxicity : Follow OECD 423 guidelines—administer 300 mg/kg orally to rats and monitor for hepatic/renal effects (serum ALT, creatinine) .

- Carcinogenicity : Use Ames test (TA98 strain ± S9 metabolic activation) to rule out mutagenicity before long-term studies .

Q. How to address low crystallinity during X-ray structure determination?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。